Piromidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) is a synthetic antibacterial agent belonging to the first generation of quinolones. [] It was first synthesized and studied in the 1970s as a potential therapeutic agent for urinary tract infections. [] Piromidic acid is primarily active against gram-negative bacteria, including some strains of Pseudomonas aeruginosa. [, , ] Although structurally similar to nalidixic acid, piromidic acid demonstrates distinct antibacterial activity and resistance patterns. [, ] Its use in scientific research has provided valuable insights into bacterial resistance mechanisms and the development of novel antibacterial agents.
Synthesis Analysis
Piromidic acid is synthesized through a multi-step process starting with the reaction of 2,6-dichloro-3-nitropyridine with ethyl cyanoacetate. This is followed by a series of reactions including cyclization, hydrolysis, decarboxylation, chlorination, and finally, nucleophilic substitution with pyrrolidine to yield piromidic acid. [] Several derivatives of piromidic acid have been synthesized by modifying the substituents on the pyridopyrimidine core, aiming to explore structure-activity relationships and develop more potent antibacterial agents. [, ] One such derivative, pipemidic acid, which replaces the pyrrolidine ring with a piperazine ring, exhibits a broader spectrum of activity and improved potency compared to piromidic acid. [, ]
Molecular Structure Analysis
Piromidic acid undergoes various metabolic transformations, primarily involving hydroxylation in the pyrrolidine ring. [, ] This hydroxylation process is mainly catalyzed by the cytochrome P450 enzyme system in the liver microsomes. [] The major metabolites identified include 2-hydroxypiromidic acid (M-II) and 3-hydroxypiromidic acid (M-V). [, ] M-II is further metabolized to form the corresponding gamma-aminobutyric acid derivative (M-IV) and 2,5-dihydroxypyrrolidine derivative (M-VI). [, ] These metabolites have been found to possess varying degrees of antibacterial activity. []
Mechanism of Action
Piromidic acid, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II). [, ] DNA gyrase is an essential enzyme for bacterial DNA replication and transcription. [] Piromidic acid binds to the gyrase-DNA complex, stabilizing the complex and preventing the resealing of DNA strands, ultimately leading to bacterial cell death. [, ] Resistance to piromidic acid often involves mutations in the gyrase enzyme, reducing its binding affinity to the drug. []
Physical and Chemical Properties Analysis
Piromidic acid is a white to pale yellow crystalline powder. [] It is sparingly soluble in water, slightly soluble in methanol, and practically insoluble in diethyl ether. [] Piromidic acid exhibits characteristic UV absorption spectra, which has been utilized for its analytical detection in various biological matrices. [, , , , , , , ]
Applications
In vitro antibacterial activity assessment: Piromidic acid has been extensively used as a reference compound for evaluating the antibacterial activity of novel quinolone derivatives. [, , ] Studies comparing its activity to other quinolones provide valuable insights into structure-activity relationships and guide the development of new antibacterial agents. [, , ]
Investigation of bacterial resistance mechanisms: Research on piromidic acid resistance has contributed significantly to the understanding of how bacteria develop resistance to quinolones. [] Studies analyzing mutations associated with piromidic acid resistance in genes encoding DNA gyrase and drug efflux pumps have advanced our knowledge of bacterial resistance mechanisms. [, ]
Pharmacokinetic and metabolism studies: Several studies have investigated the pharmacokinetics and metabolic fate of piromidic acid in various animal models, including rats, fish, and dogs. [, , , , , , , ] These studies provide valuable information about its absorption, distribution, metabolism, and excretion, contributing to a better understanding of its efficacy and potential for therapeutic applications. [, , , , , , , ]
Environmental monitoring: Due to its use in aquaculture, methods have been developed to detect and quantify piromidic acid residues in fish and shrimp. [, , , ] These methods utilize advanced analytical techniques like liquid chromatography and mass spectrometry to ensure food safety and monitor the potential environmental impact of piromidic acid usage. [, , , ]
Related Compounds
Nalidixic Acid
Compound Description: Nalidixic acid is a first-generation quinolone antibacterial agent that acts as a DNA gyrase inhibitor. It exhibits activity primarily against gram-negative bacteria. []
Pipemidic Acid
Compound Description: Pipemidic acid is another first-generation quinolone antibacterial agent that also acts as a DNA gyrase inhibitor. It exhibits activity against both gram-negative and some gram-positive bacteria. [, ]
Relevance: Pipemidic acid is structurally similar to piromidic acid, both belonging to the pyridopyrimidine class of quinolones. While both demonstrate antibacterial activity, pipemidic acid often displays greater potency against nalidixic acid-resistant bacteria. [, ] Interestingly, some bacteria resistant to piromidic acid and nalidixic acid remain susceptible to pipemidic acid, suggesting variations in cross-resistance patterns. [, ] Similar to piromidic acid, pipemidic acid has also been associated with arthropathy in young beagle dogs. []
Compound Description: This compound is a structural analog of piromidic acid, featuring a dimethylamino group at the 2-position of the pyrido[2,3-d]pyrimidine core. []
Relevance: VIIa shows significant in vitro antibacterial activity, comparable to piromidic acid, against Escherichia coli and Staphylococcus aureus. This highlights the importance of the 8-ethyl and 6-carboxylic acid substituents for antibacterial activity within this structural class. []
Compound Description: This compound, designated as metabolite M-V, is a hydroxylated derivative of piromidic acid, resulting from metabolic processes. [] M-V exhibits greater antibacterial activity than piromidic acid. []
Relevance: M-V represents a key metabolite of piromidic acid and demonstrates even greater antibacterial activity than the parent compound. [, , ] This highlights the potential for enhanced efficacy through metabolic activation.
Compound Description: This compound, designated as metabolite M-II, is another hydroxylated metabolite of piromidic acid. [, ] M-II also exhibits greater antibacterial activity than piromidic acid. []
Relevance: Similar to M-V, M-II represents a major active metabolite of piromidic acid, formed via hydroxylation. [, ] It also demonstrates enhanced antibacterial activity compared to piromidic acid, contributing significantly to the overall efficacy of the drug. [, ]
Compound Description: M-IV is a metabolite of piromidic acid formed through further metabolism of M-II. [, ] It is a major metabolite found in the bile of rats treated with piromidic acid. []
Relevance: M-IV represents a downstream metabolite in the piromidic acid metabolic pathway. Although less potent than piromidic acid, M-II, and M-V, it contributes to the overall antibacterial activity in biological fluids. []
Compound Description: This compound is a glucuronide conjugate of piromidic acid, formed by the addition of glucuronic acid to the parent molecule. []
Relevance: Glucuronidation represents a major metabolic pathway for piromidic acid, leading to the formation of this conjugate. [] Although glucuronides often exhibit reduced pharmacological activity compared to the parent drug, they play a crucial role in detoxification and elimination.
Oxolinic Acid
Compound Description: Oxolinic acid is a first-generation quinolone antibacterial agent, primarily effective against gram-negative bacteria. [, , ]
Relevance: Oxolinic acid shares structural similarities and a common mechanism of action with piromidic acid, both targeting bacterial DNA gyrase. [, ] They are often studied together due to their similar applications in veterinary medicine, particularly in aquaculture. [, ]
8-Ethyl-5, 8-dihydro-2-(3- and 4-hydroxypiperidino)-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic acids (6a and 6b)
Compound Description: These compounds are structural analogs of piromidic acid, featuring a hydroxypiperidine ring instead of the pyrrolidine ring at the 2-position. []
Relevance: The synthesis and evaluation of 6a and 6b were part of structure-activity relationship studies around piromidic acid. [] These analogs provide insights into the impact of modifications to the heterocyclic ring on antibacterial activity.
O-formyl (5a), -acetyl (5b), -benzoyl (5c), and -methanesulfonyl (5d) derivatives of 2-(3-Hydroxy-1-pyrrolidinyl)-8-ethyl-5,8-dihydro-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic Acid
Compound Description: These compounds represent a series of ester and sulfonate derivatives of metabolite M-V, synthesized to explore structure-activity relationships. []
Relevance: These derivatives of M-V provide further insights into the importance of the hydroxyl group in the pyrrolidine ring for the antibacterial activity of piromidic acid and its metabolites. []
Compound Description: This compound is a quinolone analog of nalidixic acid with a pyrrolidinyl substituent at the 7-position, structurally related to piromidic acid. []
Relevance: This compound showed significantly higher antibacterial activity than nalidixic acid, pipemidic acid, and piromidic acid, demonstrating the potential of exploring variations in the core structure for enhancing activity. []
Compound Description: This compound is another quinolone analog of nalidixic acid, featuring a pyrrolyl substituent at the 8-position, structurally distinct from piromidic acid. []
Relevance: In contrast to the 7-pyrrolidinyl analog, this compound was inactive as an antibacterial agent. [] This finding highlights the critical influence of the position and nature of the substituents on the quinolone core for antibacterial activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards 1-Bromoheptadecafluorooctane (perfluorooctyl bromide) is a perfluorocarbon. Poly(ethylene glycol)ylated polyester nanocapsules of perfluorooctyl bromide were surface-decorated with a RGD (arginine-glycine-aspartic acid) peptide, were used for tumor imaging. Nanocapsules of perfluorooctyl bromide have been developed as dual contrast agent for ultrasonography and Magnetic Resonance Imaging (MRI). Perflubron is a synthetic radiopaque liquid form of perfluorooctyl bromide. Used as a contrast agent for magnetic resonance imaging (MRI), perflubron is also used as a liquid ventilation agent to improve pulmonary gas exchange and lung compliance and may be used in surgery to reduce or eliminate the need for donor blood. Ventilation with perfluorocarbon fluid improves lung function in conditions involving surfactant deficiency and dysfunction, including respiratory distress syndrome and adult respiratory distress syndrome. (NCI04) Perflubron is a haloalkane that is perfluorooctane in which a fluorine attached to one of the terminal carbons has been replaced by a bromine. It has a role as a radioopaque medium and a blood substitute. It is a perfluorinated compound, an organobromine compound and a haloalkane. It derives from a hydride of an octane. Perflubron (Oxygent) is being developed as an intravascular oxygen carrier designed to augment oxygen delivery in surgical patients.
Perflutren is a fluorinated hydrocarbon and gaseous substance used as an imaging contrast agent. After administration in microsphere form, perflutren exhibits lower acoustic impedance than blood and improves ultrasound signaling. Perflutren, also known as definity or FC 218, belongs to the class of organic compounds known as organofluorides. Organofluorides are compounds containing a chemical bond between a carbon atom and a fluorine atom. Perflutren is a drug which is used as an ultrasound contrast imaging in cardiology and radiology. Perflutren exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Perflutren has been detected in multiple biofluids, such as urine and blood. Within the cell, perflutren is primarily located in the membrane (predicted from logP). Perflutren can be biosynthesized from propane. Outside of the human body, perflutren can be found in brazil nut, common wheat, and ginger. This makes perflutren a potential biomarker for the consumption of these food products. Perflutren, a diagnostic drug that is intended to be used for contrast enhancement during the indicated echocardiographic procedures, is comprised of lipid-coated microspheres filled with octafluoropropane(OFP) gas. When exposed to ultrasound waves, the microspheres resonate and "echo" strong signals back to the ultrasound machine. The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image. During echocardiography, activated Perflutren enhances images of the inner edges or borders of the heart, producing an improved image that may enable physicians to better diagnose patients.
The electrochemical mineralization of environmentally persistent perfluorodecanoic acid was studied. Perfluorodecanoic acid is a liquid. (NTP, 1992) Perfluorodecanoic acid, also known as ndfda or pfda, belongs to the class of organic compounds known as perfluoroalkyl carboxylic acid and derivatives. These are organic compounds containing an alkyl chain attached to the C-alpha of a carboxylic acid group (or a derivative thereof), where all hydrogens of the alkyl chain are replaced by fluorine atoms. Perfluorodecanoic acid has been primarily detected in blood. Perfluorodecanoic acid can be biosynthesized from decanoic acid. Perfluorodecanoic acid is a potentially toxic compound. Perfluorodecanoic acid is a fluoroalkanoic acid that is perfluorinated decanoic acid. It has a role as a xenobiotic and an environmental contaminant. It derives from a decanoic acid.
ATP-sensitive K+ channel blocker. Quinolone antibiotic agent. Induces insulin release. Shows broad spectrum antibacterial effects in vivo. Orally active. Chemical structure: quinolone Pipemidic Acid is a pyridopyrimidine antibiotic derivative of piromidic acid with activity against gram-negative bacteria, as well as some gram-positive bacteria. Pipemidic acid exhibits greater activity than piromidic acid or nalidixic acid and shows moderate activity against bacteria that are resistant to piromidic acid and nalidixic acid. Pipemidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid substituted at position 2 by a piperazin-1-yl group and at position 8 by an ethyl group. A synthetic broad-spectrum antibacterial, it is used for treatment of gastrointestinal, biliary, and urinary infections. It has a role as an antibacterial drug and a DNA synthesis inhibitor. It is a monocarboxylic acid, an amino acid, a N-arylpiperazine, a pyridopyrimidine and a quinolone antibiotic. Pipemidic acid, also known as nuril or acide pipemidique, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Pipemidic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral.
Pipendoxifene is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Pipendoxifene antagonizes binding of estradiol to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated gene expression, interfering with estrogen activity and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. In addition, this agent also exerts intrinsic estrogenic activity depending on the tissue types. ER modulator, ERA-923(Pipendoxifene) is a estrogen receptor modulator being evaluated for the treatment of breast cancer. Pipendoxifene is a new 2-phenyl indole selective estrogen receptor modulators (SERM )that exhibits an excellent preclinical pharmacological profile and was selected for further development as a treatment for metastatic breast cancer.
Piperidolate is discontinued (DEA controlled substance). This product is a tertiary amine antimuscarinic. It is similar to atropine. It is mainly used in the smooth muscle spasm of the gastrointestinal tract and inhibits intestinal cramp induced by acetylcholine in rats and dogs.